molecular formula C22H16F2N2O3 B10918754 methyl 5-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

methyl 5-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

Cat. No.: B10918754
M. Wt: 394.4 g/mol
InChI Key: SCNGIZUVUKVVAX-UHFFFAOYSA-N
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Description

Methyl 5-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate is a complex organic compound that features a furan ring substituted with a carboxylate group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate typically involves multiple steps, starting with the preparation of the furan-2-carboxylate core. This can be achieved through a series of reactions, including esterification and cyclization. The pyrazole ring is then introduced via a condensation reaction with appropriate precursors, such as hydrazines and diketones.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxylate group may produce alcohols or aldehydes.

Scientific Research Applications

Methyl 5-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can act as a bioisostere, mimicking the structure of natural substrates and inhibiting enzyme activity. The fluorophenyl groups enhance the compound’s binding affinity and specificity, while the furan ring contributes to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate is unique due to the presence of both fluorophenyl and pyrazole groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s potential for diverse applications, particularly in drug development and material science .

Properties

Molecular Formula

C22H16F2N2O3

Molecular Weight

394.4 g/mol

IUPAC Name

methyl 5-[[3,5-bis(4-fluorophenyl)pyrazol-1-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C22H16F2N2O3/c1-28-22(27)21-11-10-18(29-21)13-26-20(15-4-8-17(24)9-5-15)12-19(25-26)14-2-6-16(23)7-3-14/h2-12H,13H2,1H3

InChI Key

SCNGIZUVUKVVAX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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